Cas no 210488-52-1 ((1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine)

210488-52-1 structure
Nome del prodotto:(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Numero CAS:210488-52-1
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD08057359
CID:1402199
PubChem ID:40433452
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S)-1-(1,3-Benzodioxol-5-yl)ethanamine
- (+)-Paredrine
- CHEMBL1927024
- (+)-p-Hydroxyamphetamine
- S(+)-4-hydroxyamphetamine
- (S)-p-hydroxyamphetamine
- SureCN256809
- (S)-1-(benzo[1,3]dioxol-5-yl)ethylamine
- (+)-4-Hydroxyamphetamine
- (S)-(-)-1-(4'-hydroxy)phenyl-2-propanamine
- (+)-Paredrinex
- d-p-Hydroxyamphetamine
- AC1LD8EI
- (+)-Hydroxyamphetamine
- (S)-(-)-1-(benzo[d][1,3]dioxol-5-yl)ethanamine
- D-4-Hydroxyamphetamine
- (S)-(-)-BDEA
- (S)-1-(4-hydroxyphenyl)-2-aminopropane
- (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
- (S)-1-(4-hydroxyphen
- (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine
- AS-77499
- AMY202003220
- SCHEMBL16325098
- CS-0158253
- 210488-52-1
- MFCD08057359
- (1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine
- 1,3-Benzodioxole-5-methanamine, .alpha.-methyl-, (.alpha.S)-
- (S)-1-(benzo[d][1,3]dioxol-5-yl)ethylamine
- EN300-87774
- AKOS024258761
- (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
-
- MDL: MFCD08057359
- Inchi: 1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1
- Chiave InChI: ZWBXYAKHFVPCBF-LURJTMIESA-N
- Sorrisi: O1COC2=CC=C(C=C12)[C@H](C)N
Proprietà calcolate
- Massa esatta: 165.078978594g/mol
- Massa monoisotopica: 165.078978594g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 44.5Ų
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 260.9±29.0 °C at 760 mmHg
- Punto di infiammabilità: 120.6±31.5 °C
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32730-250mg |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 97% | 250mg |
¥505.0 | 2024-07-19 | |
Enamine | EN300-87774-1g |
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine |
210488-52-1 | 1g |
$581.0 | 2023-09-01 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-5g |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 5g |
¥20898.02 | 2025-01-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32730-50mg |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 97% | 50mg |
¥178.0 | 2024-07-19 | |
Alichem | A159001536-100mg |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 95% | 100mg |
$254.80 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32730-1g |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 97% | 1g |
¥2017.0 | 2024-07-19 | |
abcr | AB536626-1 g |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine |
210488-52-1 | 1g |
€1,074.60 | 2023-04-14 | ||
Enamine | EN300-87774-2.5g |
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine |
210488-52-1 | 2.5g |
$1209.0 | 2023-09-01 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-250mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-500mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 500mg |
2959.67CNY | 2021-05-07 |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Letteratura correlata
-
1. Back matter
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
210488-52-1 ((1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine) Prodotti correlati
- 1423027-78-4(3-amino-1-(thiophen-2-yl)butan-1-ol)
- 1511277-70-5(1-(2,5-difluorophenyl)methyl-1H-1,2,3-triazol-4-amine)
- 188751-52-2({4-(tert-Butoxycarbonyl)aminophenoxy}acetic Acid)
- 1890199-08-2(2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride)
- 1216488-91-3(2-(4-Bromo-phenyl)-6-trifluoromethyl-imidazo1,2-apyridin-3-yl-methanol)
- 2228358-53-8(4-1-(aminomethyl)cyclopropyl-2-bromo-6-methoxyphenol)
- 73712-25-1(N,N''-di(prop-2-en-1-yl)benzene-1,4-dicarboxamide)
- 2034339-29-0(N-({2,2'-bifuran-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 1260753-48-7(3-2-chloro-5-(trifluoromethyl)phenylpyrrolidine)
- 65514-21-8(Phenol, 2-methoxy-6-[[(phenylmethyl)imino]methyl]-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:210488-52-1)(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):203.0/294.0/640.0